(-)-Nebivolol chemical structure and synthesis
(-)-Nebivolol chemical structure and synthesis
An In-depth Technical Guide on the Chemical Structure and Synthesis of (-)-Nebivolol
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors and its unique nitric oxide-mediated vasodilatory effects, distinguishing it from other agents in its class.[1] It is used clinically for the treatment of hypertension and heart failure.[2] The molecular structure of nebivolol is notable for its complexity, featuring four asymmetric centers.[3] This gives rise to the theoretical possibility of 16 stereoisomers, though only 10 are practically formed due to molecular symmetry.[4][5]
The commercially available drug is a racemic mixture of the d-enantiomer, (SRRR)-(+)-Nebivolol, and the l-enantiomer, (RSSS)-(-)-Nebivolol.[3][6] The (SRRR)-enantiomer is a potent β1-adrenergic antagonist, while the (RSSS)-enantiomer has little to no beta-blocking activity but is responsible for the vasodilatory effects via the L-arginine/nitric oxide pathway.[7] This guide provides a detailed technical overview of the chemical structure and synthetic pathways for the levorotatory enantiomer, (-)-Nebivolol, which possesses the (R,S,S,S) absolute configuration.
Chemical Structure of (-)-Nebivolol
(-)-Nebivolol, chemically named (αR,α'R,2S,2'S)-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], has the absolute configuration RSSS.[2] The molecule consists of two 6-fluorochroman-2-methanol units linked by an iminobis(methylene) bridge.[7] The four chiral centers are located at the C2 and Cα positions of each chroman moiety.
Molecular Formula: C₂₂H₂₅F₂NO₄[7] Molecular Weight: 405.44 g/mol [1]
The structure is symmetrical, with each half containing a 6-fluorochroman (B116937) core. The stereochemistry at each of the four chiral carbons dictates the specific pharmacological properties of the enantiomer.
Synthetic Strategies
The synthesis of a specific stereoisomer of nebivolol is a significant chemical challenge due to the four chiral centers.[5] The primary strategies developed to address this complexity can be broadly categorized into two approaches:
-
Non-stereoselective Synthesis followed by Isomer Separation : Early methods involved the synthesis of a mixture of diastereomers, which were then separated using techniques like column chromatography or fractional crystallization.[3][4] This approach is often inefficient due to the loss of material as undesired isomers.[4]
-
Stereoselective and Enantioselective Synthesis : Modern and more efficient approaches focus on controlling the stereochemistry throughout the synthesis. These convergent strategies involve the preparation of enantiomerically pure building blocks (synthons) which are then coupled to form the final molecule.[6] Key to these routes is the synthesis of chiral epoxide or amino alcohol intermediates derived from resolved 6-fluorochroman-2-carboxylic acid.[4][8] Biocatalytic methods, employing stereoselective enzymes, have also been developed to produce chiral precursors with high enantiomeric excess.[9][10]
This guide will focus on a widely documented stereoselective convergent synthesis.
Convergent Stereoselective Synthesis of (-)-Nebivolol (RSSS)
A common and effective strategy for synthesizing (-)-Nebivolol involves the preparation of two key chiral chromane (B1220400) fragments, which are then coupled. The synthesis begins with the resolution of racemic 6-fluorochroman-2-carboxylic acid.
Resolution of 6-Fluorochroman-2-carboxylic Acid
The synthesis of enantiomerically pure nebivolol relies on obtaining the pure (R)- and (S)-enantiomers of 6-fluorochroman-2-carboxylic acid. This is typically achieved by classical resolution, forming diastereomeric salts with a chiral resolving agent, such as (+)-dehydroabiethylamine, followed by fractional crystallization.[4][11]
Synthesis of Chiral Epoxide Intermediates
The separated (R)- and (S)-carboxylic acids are converted into their respective chiral epoxides. These epoxides are critical intermediates for building the nebivolol backbone.[8][12] The conversion involves multiple steps:
-
Reduction to Aldehyde : The carboxylic acid is first converted to the corresponding 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. This reduction can be performed at low temperatures using reagents like diisobutylaluminium hydride (DIBAL-H).[8][13] The resulting aldehyde is often unstable and prone to racemization, requiring its use in subsequent steps without prolonged storage.[8][14]
-
Epoxidation : The aldehyde is then converted into the terminal epoxide. A common method is the Corey-Chaykovsky reaction, using a sulfur ylide generated from trimethylsulfonium (B1222738) iodide and a base like sodium hydride.[8] This process yields diastereomeric mixtures of epoxides (e.g., (RS)/(SR) from the racemic acid, or a specific pair from an enantiopure acid).[4]
For the synthesis of (-)-Nebivolol (RSSS), the key intermediates required are the (SS)-epoxide and the (RS)-amino alcohol.
Formation of the Amino Alcohol Synthon
The second key fragment, an amino alcohol, is prepared by the regioselective opening of a different chiral epoxide with a protected amine, typically benzylamine (B48309). For the RSSS target, the (RS)-epoxide is reacted with benzylamine to yield (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol.[4][11]
Coupling and Deprotection
The final steps involve the coupling of the two key synthons followed by the removal of the protecting group.
-
Coupling : The (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol is reacted with the (SS)-epoxide. This nucleophilic substitution reaction forms the central secondary amine linkage, resulting in N-benzyl-(-)-Nebivolol (with SSSR configuration).[4][11]
-
Deprotection : The benzyl (B1604629) protecting group is removed from the nitrogen atom. This is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) to yield the final product, (-)-Nebivolol.[12][15]
The overall synthetic pathway is illustrated in the diagram below.
Caption: Convergent synthesis of (-)-Nebivolol (RSSS).
Quantitative Data
The efficiency of the synthesis is measured by the chemical yield and purity at each step. The stereochemical purity is often reported as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
| Step | Reactants | Product | Yield | Purity / Notes |
| Epoxide Formation | (S)-6-fluorochroman-2-carbaldehyde, Trimethylsulfonium iodide, NaH | (SS)-6-fluoro-2-(oxiran-2-yl)chroman | ~60-70% | Data derived from analogous reactions.[8] |
| Amino Alcohol Formation | (RS)-Epoxide, Benzylamine | (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol | High | Reaction driven to completion.[11] |
| Coupling & Crystallization | (RS)-Amino alcohol, (SS)-Epoxide | N-benzyl Nebivolol (racemic mixture of isomers) | 83% | HPLC Purity = 99.6% after crystallization.[4][11] |
| Final Debenzylation | N-benzyl Nebivolol, H₂ / Pd(OH)₂ | Nebivolol Hydrochloride | High | Quantitative conversion is typical.[12] |
Note: Yields can vary significantly based on specific reaction conditions and purification methods. The data presented is a representative summary from patent literature.
Experimental Protocols
The following are generalized protocols for key transformations in the synthesis of (-)-Nebivolol, based on procedures described in the literature.[4][11][16]
Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1)
This protocol describes the reduction of the corresponding methyl ester to the aldehyde using Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride).
Materials:
-
Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (50 g, 0.238 moles)
-
Methylene dichloride (MDC) (500 ml)
-
70% Vitride solution in toluene (B28343) (77.63 g)
-
Toluene (100 ml)
-
15% aqueous HCl solution (130 ml)
-
Purified water
-
Sodium sulphate
Procedure:
-
A solution of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate in MDC is prepared under a nitrogen atmosphere and cooled to -78°C.
-
In a separate flask, the Vitride solution is diluted with toluene under a nitrogen atmosphere.
-
The Vitride solution is added to the reaction mass over 3-4 hours, maintaining the temperature at -73 to -78°C.
-
After the addition is complete, the reaction mass is stirred for an additional 30 minutes at the same temperature.
-
The reaction is quenched by the slow addition of 15% aqueous HCl solution at -73 to -78°C.
-
Water (250 ml) is added, and the mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is washed with MDC.
-
The combined organic layers are washed with purified water and dried over sodium sulphate.
-
The solvent is removed under reduced pressure to yield the crude aldehyde. The product is often used immediately in the next step.[16]
Protocol 2: Synthesis of N-benzyl Nebivolol
This protocol describes the coupling of the amino alcohol and epoxide intermediates.
Materials:
-
(RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol
-
(SS)-6-fluoro-2-(oxiran-2-yl)chroman
-
Absolute ethanol
Procedure:
-
Equimolar amounts of (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol and the (SS)-epoxide are dissolved in absolute ethanol.
-
The mixture is heated to reflux and maintained at this temperature until analytical monitoring (e.g., TLC or HPLC) indicates the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield crude N-benzyl-(-)-Nebivolol.
-
The crude product is purified by crystallization to remove any undesired diastereomers. A mixture of l-benzyl Nebivolol and d-benzyl Nebivolol can be combined and crystallized to yield the purified racemic N-benzyl Nebivolol with high purity.[4][11]
Conclusion
The synthesis of (-)-Nebivolol is a complex undertaking that requires precise control over stereochemistry. While early synthetic routes were hampered by the need to separate multiple isomers, modern convergent strategies provide a more efficient and scalable pathway. The key to these syntheses is the preparation of enantiomerically pure chromane-based synthons, such as chiral epoxides and amino alcohols, which are then coupled to construct the final molecule. Advances in stereoselective catalysis and biocatalysis continue to refine these processes, making the production of this important cardiovascular drug more efficient and cost-effective for the pharmaceutical industry.
References
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- 10. EP3105214A1 - A new method for producing nebivolol hydrochloride of high purity - Google Patents [patents.google.com]
- 11. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
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- 13. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
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